molecular formula C18H12O6 B2799118 3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one CAS No. 2319898-13-8

3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one

Cat. No. B2799118
M. Wt: 324.288
InChI Key: IKSCCORQUTYVGB-UHFFFAOYSA-N
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Description

“3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one” is an organic compound that incorporates a benzo[d][1,3]dioxole subunit . The benzo[d][1,3]dioxole subunit is an integral part of many natural products and possesses important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis involves the transformation of synthesized diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of compounds with a benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .


Chemical Reactions Analysis

The chemical reactions involving compounds with a benzo[d][1,3]dioxole subunit are diverse. For instance, the Pd-catalyzed arylation is a well-known strategy used to set the aporphine framework .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a benzo[d][1,3]dioxole subunit can be diverse. For instance, 1,3-Benzodioxole-5-carboxylic acid, a related compound, has a molecular weight of 166.1308 .

Scientific Research Applications

Cytotoxic Properties

  • Synthesis and Cytotoxic Evaluation: Homoisoflavonoids, including derivatives of [1,3]dioxolo[4,5-g]chromen-8-ones, exhibit cytotoxic activities against breast cancer cell lines (Alipour et al., 2014) (Alipour et al., 2014).

Antibacterial Applications

  • One-Pot Synthesis and Antibacterial Evaluation: 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones synthesized via a one-pot reaction show broad-spectrum antibacterial activity (Velpula et al., 2015) (Velpula et al., 2015).

Antimicrobial Activity

  • Synthesis and Molecular Modeling: Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones exhibit significant antibacterial and antifungal activity (Mandala et al., 2013) (Mandala et al., 2013).

Fluorescence Properties

  • Synthesis and Fluorescence Properties: Benzo[c]coumarin carboxylic acids, including 7-hydroxy-3-methoxy-6-oxo-6H-benzo[c]-chromene-8-carboxylic acid, exhibit excellent fluorescence in ethanol solution and solid state (Shi et al., 2017) (Shi et al., 2017).

Photochromic Properties

  • Photochromism of Chromene Crystals: Compounds like 6-methoxy-2,2-diphenyl-2H-benzo[h]chromene exhibit crystalline state photochromism, an important property for materials science (Hobley et al., 2000) (Hobley et al., 2000).

Green Synthesis Applications

  • Photo-Reorganization and Synthesis: The photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol is a green synthesis method for producing angular pentacyclic compounds (Dalal et al., 2017) (Dalal et al., 2017).

Structural Characterization

  • Crystallography and Molecular Structure: Structural characterization of compounds like alternariol 9-O-methyl ether dimethyl sulfoxide monosolvate, derived from chromene, offers insights into molecular interactions and arrangement (Dasari et al., 2013) (Dasari et al., 2013).

Photochromic Activity

  • Synthesis of Novel Spiropyrans: Spiropyrans derived from chromene compounds, such as those in the 1,3-benzoxazin-4-one series, demonstrate photochromic activity useful in various technological applications (Ozhogin et al., 2018) (Ozhogin et al., 2018).

Antioxidant Properties

  • Preparation and Antioxidant Determination: Synthesized coumarin-substituted chromene compounds exhibit high antioxidant activities, suggesting their potential use in therapeutic applications (Abd-Almonuim et al., 2020) (Abd-Almonuim et al., 2020).

Safety And Hazards

While specific safety and hazard information for “3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one” is not available, general precautions for handling compounds with a benzo[d][1,3]dioxole subunit include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The wide spectrum of attractive utilization of compounds with a benzo[d][1,3]dioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future directions may include further exploration of their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O6/c1-21-12-4-2-10-6-13(18(20)24-15(10)8-12)17(19)11-3-5-14-16(7-11)23-9-22-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSCCORQUTYVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one

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